Choline lactate
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Overview
Description
Choline lactate is an ionic liquid formed by the combination of choline and lactic acid. It is known for its favorable properties such as biodegradability, non-toxicity, and low vapor pressure. These characteristics make it an attractive compound for various applications in green chemistry and sustainable technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Choline lactate can be synthesized by mixing choline chloride and lactic acid in a specific molar ratio. The mixture is typically heated and stirred until a clear, homogeneous solution is obtained . The reaction conditions, such as temperature and duration, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure consistent quality and high yield. The use of deep eutectic solvents (DES) is common in industrial production due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Choline lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one of its components is replaced by another molecule.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are crucial in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may produce various organic acids and aldehydes, while substitution reactions can yield different ionic liquids .
Scientific Research Applications
Choline lactate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of choline lactate involves its interaction with molecular targets and pathways. Choline, a component of this compound, is a precursor to acetylcholine, a neurotransmitter involved in various physiological processes. Lactic acid, on the other hand, participates in metabolic pathways such as glycolysis . Together, they exert synergistic effects that enhance biological activities and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Choline chloride: Another choline-based compound used in similar applications.
Lactic acid: A common organic acid with various industrial and biological uses.
Choline acetate: An ionic liquid with properties similar to choline lactate.
Uniqueness
This compound stands out due to its combination of choline and lactic acid, which endows it with unique properties such as enhanced biodegradability and non-toxicity. Its ability to act as both a solvent and a catalyst in various reactions makes it a versatile compound in green chemistry .
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C3H6O3/c1-6(2,3)4-5-7;1-2(4)3(5)6/h7H,4-5H2,1-3H3;2,4H,1H3,(H,5,6)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGTXFTLQVWJW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.C[N+](C)(C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99150-55-7 |
Source
|
Record name | Choline lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099150557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHOLINE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9AJT2E4EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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